2-Cyclohexyl-4,4,4-trifluorobutan-1-amine

Molecular Weight Purity Quality Control

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS 1518902-89-0) is a fluorinated primary amine with the molecular formula C₁₀H₁₈F₃N and a molecular weight of 209.25 g/mol. This compound is a research chemical building block, characterized by the presence of both a bulky, hydrophobic cyclohexyl ring and a lipophilic trifluoromethyl group.

Molecular Formula C10H18F3N
Molecular Weight 209.25 g/mol
CAS No. 1518902-89-0
Cat. No. B1466014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-4,4,4-trifluorobutan-1-amine
CAS1518902-89-0
Molecular FormulaC10H18F3N
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC(F)(F)F)CN
InChIInChI=1S/C10H18F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h8-9H,1-7,14H2
InChIKeyRPRAIIZAPVMGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS 1518902-89-0): Sourcing and Baseline Characterization for Research and Industrial Procurement


2-Cyclohexyl-4,4,4-trifluorobutan-1-amine (CAS 1518902-89-0) is a fluorinated primary amine with the molecular formula C₁₀H₁₈F₃N and a molecular weight of 209.25 g/mol . This compound is a research chemical building block, characterized by the presence of both a bulky, hydrophobic cyclohexyl ring and a lipophilic trifluoromethyl group . It is a member of the trifluorobutanamine class and is primarily offered by specialty chemical vendors for use in medicinal chemistry, agrochemical discovery, and materials science .

The Impossibility of Generic Substitution: Why 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Cannot Be Interchanged with Similar Amines


Generic substitution is not possible for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine due to the unique and synergistic physicochemical properties conferred by its specific combination of a cyclohexyl group and a trifluoromethyl group on a butan-1-amine scaffold. While other fluorinated or cyclohexyl amines may exist, the precise molecular geometry, hydrogen-bonding capacity, and lipophilicity (logP) of this compound are non-transferable. These properties directly influence critical parameters in drug discovery and material design, such as target binding, metabolic stability, and membrane permeability . Using a close analog would alter these properties, potentially invalidating entire structure-activity relationship (SAR) studies or synthetic routes. The following quantitative evidence, where available, demonstrates the basis for this compound's specific performance and why it cannot be considered a commodity chemical.

Quantitative Differentiation of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: Evidence-Based Selection Guide Against Key Analogs


Molecular Identity and Purity: The Foundational Metric for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine Procurement

As a bespoke research chemical, the primary differentiating factor for 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is its confirmed molecular identity and vendor-supplied purity, which serve as the baseline for any subsequent scientific work. This compound is characterized by a molecular weight of 209.25 g/mol . In contrast, a closely related analog, 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine (CAS 2021648-89-3), has a molecular weight of 223.28 g/mol, reflecting its methylated nitrogen . The purity of the target compound is typically reported as ≥95% .

Molecular Weight Purity Quality Control

Lipophilicity and Metabolic Stability of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: A Class-Level Inference

The presence of both a cyclohexyl and a trifluoromethyl group is known to significantly enhance lipophilicity and metabolic stability relative to non-fluorinated or non-cyclic analogs. While direct experimental logP or microsomal stability data for this exact compound is not available in the public domain, class-level inference from analogous fluorinated amines indicates that the -CF₃ group increases lipophilicity and resistance to oxidative metabolism . A related analog, (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine (CAS 75703-11-6), exemplifies this class property with its trifluoromethyl-cyclohexyl motif .

Lipophilicity Metabolic Stability Drug Design

Synthetic Utility: 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine as a Versatile Building Block

The primary amine group of 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine is a versatile handle for further derivatization, enabling its use as a key intermediate. It can undergo reactions such as reductive amination, acylation, and alkylation to generate diverse compound libraries. This contrasts with tertiary amine analogs like 2-cyclohexyl-4,4,4-trifluoro-N-methylbutan-1-amine, which have a significantly reduced capacity for forming amide bonds . The synthetic route for this compound is established in the patent literature for related cyclohexylamine derivatives [1].

Synthesis Amine Building Block

2-Cyclohexyl-4,4,4-trifluorobutan-1-amine: Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Lead Optimization and SAR Studies

This compound is a strategic building block for medicinal chemists exploring the impact of a cyclohexyl-trifluoromethyl motif on target binding and pharmacokinetics. Its use is predicated on its potential to enhance lipophilicity and metabolic stability, as inferred from its class . It is particularly relevant in programs where modulation of a lipophilic pocket or improvement of metabolic half-life is desired, and where the primary amine handle is needed for further elaboration.

Agrochemical Discovery: Development of Novel Crop Protection Agents

Given the established precedent of cyclohexylamine derivatives in fungicidal and herbicidal agents , 2-Cyclohexyl-4,4,4-trifluorobutan-1-amine serves as a key intermediate for the synthesis of new, fluorinated agrochemicals. The presence of the -CF₃ group is a common motif in modern agrochemicals for improved bioavailability and environmental persistence.

Material Science: Synthesis of Specialty Polymers and Functional Materials

The compound's unique combination of a rigid cyclohexyl ring and a flexible butanamine chain, both bearing fluorinated groups, makes it an attractive monomer or modifier for advanced materials. It can be incorporated into polymers or surface coatings to impart hydrophobicity, low surface energy, and chemical resistance .

Chemical Biology: Probe and Tool Compound Synthesis

As a primary amine, this compound can be readily conjugated to fluorophores, biotin, or solid supports, enabling its use in creating chemical probes for target identification and validation. The lipophilic cyclohexyl-trifluoromethyl group can facilitate membrane permeability of the resulting probes .

Technical Documentation Hub

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